3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a unique combination of adamantyl, benzodioxol, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Adamantylamine Intermediate: Adamantane is reacted with a suitable amine to form 1-adamantylamine.
Synthesis of the Benzodioxol Intermediate: 1,3-benzodioxole is functionalized with a suitable alkylating agent to introduce the benzodioxol moiety.
Coupling Reaction: The adamantylamine and benzodioxol intermediates are coupled with a pyrrolidine-2,5-dione derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl or benzodioxol moieties.
Reduction: Reduction reactions could target the pyrrolidine-2,5-dione ring, potentially converting it to a more reduced form.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the benzodioxol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) could facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Materials Science: Its unique structure might make it useful in the design of novel materials with specific properties.
Biology
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Medicine
Therapeutic Applications: Research could explore its efficacy in treating certain diseases or conditions.
Industry
Chemical Manufacturing: The compound might be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione: can be compared with other adamantyl or benzodioxol derivatives.
Adamantyl Derivatives: Compounds like amantadine or rimantadine, which are used as antiviral agents.
Benzodioxol Derivatives: Compounds such as MDMA (3,4-methylenedioxy-N-methylamphetamine), which have psychoactive properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
3-(1-adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-20-7-17(23-22-8-14-3-15(9-22)5-16(4-14)10-22)21(26)24(20)11-13-1-2-18-19(6-13)28-12-27-18/h1-2,6,14-17,23H,3-5,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPNNRVETJVOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.